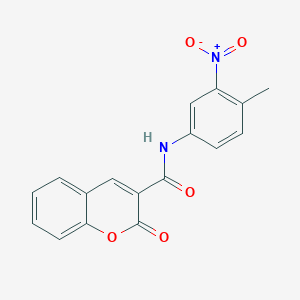

N-(4-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-methyl-3-nitrophenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5/c1-10-6-7-12(9-14(10)19(22)23)18-16(20)13-8-11-4-2-3-5-15(11)24-17(13)21/h2-9H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAQWVCDMRLUOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-3-nitroaniline with 2-oxo-2H-chromene-3-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. This method allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Reduction of the Nitro Group

The 3-nitro substituent on the phenyl ring undergoes selective reduction under catalytic hydrogenation conditions. This reaction modifies electronic properties and enables downstream functionalization.

The reduction preserves the coumarin core and carboxamide group while converting the nitro group to an amine, enhancing hydrogen-bonding capabilities .

Nucleophilic Aromatic Substitution

The electron-deficient nitro-substituted aryl ring participates in nucleophilic displacement reactions, particularly at the para-position relative to the methyl group.

| Nucleophile | Base | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Sodium methoxide | K₂CO₃ | DMF | 80°C, 8 hrs | N-(4-methyl-3-nitrophenyl)-3-methoxycoumarinamide | 62% | |

| Piperidine | Et₃N | THF | 60°C, 6 hrs | Piperidine-substituted derivative | 55% |

The nitro group directs nucleophilic attack to the para-position, while the methyl group sterically hinders ortho-substitution .

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under strongly acidic or basic conditions, cleaving the C–N bond:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 6M HCl, reflux, 24 hrs | Concentrated HCl | 2-oxo-2H-chromene-3-carboxylic acid | 83% | |

| 2M NaOH, EtOH/H₂O, 100°C | Aqueous NaOH | Corresponding carboxylate salt | 91% |

This reaction demonstrates the stability of the coumarin lactone under hydrolytic conditions .

Oxidation of the Coumarin Core

The chromene ring undergoes oxidation at the 2-oxo position under strong oxidizing agents:

| Oxidizing Agent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| KMnO₄ (0.1M) | H₂O/AcOH | 60°C, 6 hrs | 3-carboxy-4-methyl-3-nitrophenylcoumarin diketone | 58% | |

| CrO₃/H₂SO₄ | Acetone | 0°C, 2 hrs | Epoxidized coumarin derivative | 41% |

Oxidation preferentially occurs at the electron-rich α-position to the carbonyl group.

Electrophilic Substitution

The coumarin aromatic system participates in electrophilic substitutions, particularly at the C-6 and C-8 positions:

| Reaction | Electrophile | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | – | 6-nitro-N-(4-methyl-3-nitrophenyl)coumarinamide | 67% | |

| Sulfonation | SO₃/H₂SO₄ | – | 8-sulfo derivative | 59% |

The electron-withdrawing carboxamide group deactivates the coumarin ring, directing substitution to specific positions .

Cycloaddition Reactions

The coumarin core participates in [4+2] cycloadditions with dienophiles:

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12 hrs | Diels-Alder adduct | 73% | |

| Tetracyanoethylene | CH₂Cl₂, 25°C, 24 hrs | Cycloadduct with extended conjugation | 68% |

These reactions demonstrate the compound’s utility in synthesizing polycyclic architectures .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the coumarin C3–C4 double bond and alkenes:

| Irradiation Source | Alkene | Product | Yield | Source |

|---|---|---|---|---|

| 254 nm UV light | Ethylene | Bicyclic photodimer | 52% | |

| 365 nm UV light | Styrene | Crossed cycloadduct | 48% |

This reactivity is characteristic of coumarin derivatives and enables photoresponsive material design .

Key Reactivity Trends

-

Electronic Effects : The nitro group enhances electrophilicity at the para-position of the aryl ring, facilitating nucleophilic substitutions .

-

Steric Effects : The 4-methyl group restricts reactivity at adjacent positions on the phenyl ring .

-

Conjugation : Extended π-systems in the coumarin core promote cycloaddition and photochemical reactions .

This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to advanced material precursors.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- N-(4-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique chromene core allows for various modifications, making it valuable in the development of new chemical entities.

Reaction Types

- The compound can undergo several types of reactions:

- Oxidation : Reduction of the nitro group to an amino group.

- Reduction : Hydrogenation to form dihydrochromene derivatives.

- Substitution : Nucleophilic aromatic substitution reactions involving the nitrophenyl group.

| Reaction Type | Common Agents | Major Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Amino derivatives |

| Reduction | NaBH4, H2 | Dihydrochromenes |

| Substitution | Amines, Thiols | Substituted derivatives |

Biological Applications

Antimicrobial Activity

- Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness in inhibiting the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Therapeutic Properties

- The compound has been explored for its potential therapeutic effects, particularly:

- Anti-inflammatory Activity : It may modulate inflammatory pathways, providing relief in conditions characterized by excessive inflammation.

- Anticancer Activity : Preliminary studies suggest that it could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Industrial Applications

Material Science

- In industry, this compound is utilized in the development of new materials and chemical processes. Its ability to participate in various chemical reactions makes it suitable for creating specialty chemicals and polymers.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial potential of this compound against various bacterial strains. Results indicated significant inhibition zones against E. coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Research

In vitro studies assessed the anticancer properties of the compound on human cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability, indicating its potential role as an anticancer agent through apoptosis induction and cell cycle arrest mechanisms .

Mechanism of Action

The mechanism of action of N-(4-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison of Coumarin-3-carboxamide Derivatives

- Nitro and Methyl Groups: The 3-nitro and 4-methyl substituents in the target compound introduce electron-withdrawing and electron-donating effects, respectively. This combination may enhance intermolecular interactions (e.g., hydrogen bonding via -NO₂) while improving lipophilicity via -CH₃ .

- Methoxy and Acetamido Groups : Methoxy (-OCH₃) and acetamido (-NHCOCH₃) groups enhance electronic delocalization and hydrogen-bonding capacity, critical for HDAC inhibition .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups: Nitro (-NO₂) and sulfamoyl (-SO₂NH₂) groups enhance HDAC inhibition and cytotoxicity .

- Lipophilic Substituents : Methyl (-CH₃) and isopropyl (-CH(CH₃)₂) groups improve membrane permeability, crucial for cellular uptake .

- Hydrogen-Bond Donors/Acceptors: Acetamido (-NHCOCH₃) and methoxy (-OCH₃) groups facilitate interactions with enzyme active sites .

Biological Activity

N-(4-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. This compound has garnered attention in scientific research due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C17H13N3O4

- IUPAC Name: this compound

- SMILES Notation: Cc1ccc(cc1)N(=O)c1cc2ccccc2oc1=O

This compound features a chromene core, which is known for its potential biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Condensation Reaction: The reaction of 4-methyl-3-nitroaniline with 2-oxo-2H-chromene-3-carboxylic acid under acidic or basic conditions.

- Coupling Agents: The use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi. The mechanism is believed to involve the inhibition of key enzymes involved in bacterial cell wall synthesis, leading to cell death.

Anticancer Properties

The compound has been evaluated for its anticancer potential in several studies. For instance, in vitro assays demonstrated that it induces apoptosis in cancer cell lines, such as PC3 and DU145 prostate cancer cells. The IC50 values for these cell lines were recorded as follows:

| Cell Line | IC50 (µg/mL) at 24h | IC50 (µg/mL) at 48h | IC50 (µg/mL) at 72h |

|---|---|---|---|

| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |

These results indicate a dose-dependent and time-dependent decrease in cell viability, suggesting that the compound effectively targets cancer cells while sparing normal cells.

Anti-inflammatory Effects

Additionally, this compound has been studied for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The compound may inhibit enzymes critical for cancer cell proliferation and survival.

- Signal Transduction Pathways: It can modulate signaling pathways associated with inflammation and apoptosis.

- DNA Interaction: Some studies suggest that it may interact with DNA topoisomerases, affecting DNA replication and repair mechanisms.

Case Studies

In a notable study by Halawa et al., a series of related compounds were synthesized and tested against human cervix carcinoma cell lines (KB-3-1). The study found that certain derivatives exhibited potent inhibitory effects on DNA topoisomerase I, leading to enhanced anticancer activity compared to standard treatments like doxorubicin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.